2-Methyl-1H-imidazol-1-amine
Overview
Description
2-Methyl-1H-imidazol-1-amine is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride is used for converting primary amines into azides and activated methylene substrates into diazo compounds. This compound serves as an efficient, inexpensive, and shelf-stable diazotransfer reagent (Goddard-Borger & Stick, 2007).
Synthesis of Abnormal Addition Products : A study shows that secondary amine molecules can undergo serial double nucleophilic addition to the imidazole nucleus, leading to abnormal addition products (Ohta et al., 2000).
Antimicrobial Agents : Novel imidazo-[1,2-a]pyridine derivatives, which can be synthesized from 2-Methyl-1H-imidazol-1-amine, have shown potential as effective antimicrobial agents against various bacteria and fungi (Desai et al., 2012).
Synthesis of Optically Active Compounds : New optically active 1H-imidazole 3-oxides with a substituted acetate group have been synthesized, offering avenues for creating new organic compounds (Jasiński et al., 2008).
Antifungal Properties : N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives exhibit promising antifungal properties and cellular selectivity, suggesting their potential as a new class of antifungal agents (Setzu et al., 2002).
Regioselective Synthesis : A one-pot, three-component reaction efficiently synthesizes 2-substituted (((α-aryl-(α'-amino))methyl)imidazoles, showing potential for synthesizing compounds with specific substitutions (Mukhopadhyay et al., 2011).
Pharmaceutical Intermediates : A practical synthetic route has been developed for 1-methyl-4-phenyl-1H-imidazol-2-amine, a pharmaceutical intermediate, achieving a significant total yield (Zhou et al., 2018).
Electrophilic Amination : The synthesis of primary amines and N-methyl secondary amines by electrophilic amination of Grignard reagents with 2-Imidazolidinone O-Sulfonyloxime is another application (Kitamura et al., 2003).
Properties
IUPAC Name |
2-methylimidazol-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-6-2-3-7(4)5/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWCEOVUIOPRKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601752 | |
Record name | 2-Methyl-1H-imidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51741-29-8 | |
Record name | 2-Methyl-1H-imidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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